Molybdenum trifluoride
Description
Structure
2D Structure
Properties
CAS No. |
20193-58-2 |
|---|---|
Molecular Formula |
F3Mo |
Molecular Weight |
152.9 g/mol |
IUPAC Name |
trifluoromolybdenum |
InChI |
InChI=1S/3FH.Mo/h3*1H;/q;;;+3/p-3 |
InChI Key |
FASQHUUAEIASQS-UHFFFAOYSA-K |
SMILES |
F[Mo](F)F |
Canonical SMILES |
F[Mo](F)F |
Other CAS No. |
20193-58-2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Molybdenum Trifluoride
Established Laboratory Synthetic Routes for MoF₃ Production
Several established methods are employed for the production of Molybdenum trifluoride in a laboratory setting. These techniques differ in their starting materials, reaction conditions, and the form of the final product.
High-Temperature Fluorination of Molybdenum Bromides
One of the primary methods for synthesizing this compound involves the high-temperature reaction of molybdenum tribromide (MoBr₃) with anhydrous hydrogen fluoride (B91410) (HF). osti.gov This reaction is typically carried out at 600°C in a platinum boat enclosed within a copper tube. osti.gov The chemical equation for this synthesis is:
MoBr₃ + 3HF → MoF₃ + 3HBr osti.gov
The resulting MoF₃ is described as a non-hygroscopic, dark pink solid. osti.gov It is stable at high temperatures, showing no signs of melting or subliming at 800°C in an inert atmosphere. osti.gov
Another related reaction involves molybdenum dibromide (MoBr₂) and bromine trifluoride (BrF₃). This reaction is noted to be less vigorous than the reaction of molybdenum metal with BrF₃. lookchem.com
Direct Solid-Gas Reaction of Molybdenum Metal with Hydrogen Fluoride
This compound can also be prepared by the direct reaction of molybdenum metal with anhydrous hydrogen fluoride. osti.gov This reaction is conducted at 225°C for 24 hours. osti.gov Thermodynamic calculations predict the formation of solid MoF₃ in reactions involving molybdenum disilicide (MoSi₂) and excess HF at temperatures below 80°C, although experimentally, no reaction is observed at these low temperatures. up.ac.za The reaction between MoSi₂ and HF gas to yield molybdenum metal and silicon tetrafluoride begins at temperatures above 250°C. up.ac.za
The reaction equation for the direct synthesis from molybdenum metal is:
2Mo + 6HF → 2MoF₃ + 3H₂ osti.gov
Solid-State Interconversion Reactions Involving Molybdenum Pentafluoride and Molybdenum Metal
A common and effective method for producing MoF₃ is through the reduction of molybdenum pentafluoride (MoF₅) with molybdenum metal powder. researchgate.net This solid-state reaction is carried out at 400°C in a nickel capsule. osti.gov The reaction proceeds as follows:
3MoF₅ + 2Mo → 5MoF₃
This method is significant because it allows for the synthesis of MoF₃ from a higher fluoride of molybdenum.
Reactions of Molybdenum Pentafluoride with Antimony Trifluoride
This compound can also be synthesized through the reaction of molybdenum pentafluoride with antimony trifluoride (SbF₃). osti.gov In this process, SbF₃ is transported in a stream of argon gas at a temperature of 150 to 200°C to react with MoF₅. osti.gov
Investigation of this compound as a Reaction Intermediate
Beyond its direct synthesis, this compound has been identified as a crucial intermediate in certain fluorination reactions.
Formation Pathways from Molybdenum Powder and Nitrogen Trifluoride (NF₃)
Studies on the fluorination of molybdenum (Mo) powder using nitrogen trifluoride (NF₃) have revealed that MoF₃ is formed as an intermediate product. researchgate.netcas.cn This reaction occurs at temperatures near 500 K (approximately 227°C) or lower. researchgate.netcas.cn The initial reaction between molybdenum powder and NF₃ leads to the formation of solid MoF₃ and nitrogen gas. researchgate.netcas.cnresearchgate.net This intermediate MoF₃ then further reacts with NF₃ to produce the final product, molybdenum hexafluoride (MoF₆). researchgate.netcas.cnresearchgate.net
The two-step reaction mechanism is as follows:
2Mo(s) + 2NF₃(g) → 2MoF₃(s) + N₂(g) researchgate.netcas.cnresearchgate.net
2MoF₃(s) + 2NF₃(g) → 2MoF₆(g) + N₂(g) researchgate.netcas.cnresearchgate.net
Table 1: Synthetic Routes for this compound
| Starting Materials | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Molybdenum tribromide (MoBr₃) | Hydrogen fluoride (HF) | 600°C, Platinum boat in Copper tube | MoF₃ | osti.gov |
| Molybdenum metal (Mo) | Hydrogen fluoride (HF) | 225°C, 24 hours | MoF₃ | osti.gov |
| Molybdenum pentafluoride (MoF₅), Molybdenum metal (Mo) | - | 400°C, Nickel capsule | MoF₃ | osti.gov |
| Molybdenum pentafluoride (MoF₅) | Antimony trifluoride (SbF₃) | 150-200°C, Argon stream | MoF₃ | osti.gov |
Table 2: this compound as a Reaction Intermediate
| Reactants | Intermediate | Final Product | Conditions | Reference |
|---|---|---|---|---|
| Molybdenum powder (Mo), Nitrogen trifluoride (NF₃) | MoF₃ | Molybdenum hexafluoride (MoF₆) | ~500 K (227°C) | researchgate.netcas.cnresearchgate.net |
Kinetic and Thermodynamic Parameters of Intermediate Formation
The synthesis of this compound (MoF₃) often proceeds through reaction pathways involving intermediate species. Understanding the kinetic and thermodynamic parameters of the formation of these intermediates is crucial for controlling the synthesis process.
One significant pathway involves the fluorination of molybdenum metal powder with nitrogen trifluoride (NF₃). In this process, MoF₃ is formed as a key intermediate before being converted to molybdenum hexafluoride (MoF₆). researchgate.net In-situ Fourier transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) analyses, supported by thermodynamic calculations, have elucidated this two-step mechanism. researchgate.net
The initial reaction forming this compound is: 2Mo (s) + 2NF₃ (g) → 2MoF₃ (s) + N₂ (g) researchgate.net
Data sourced from kinetic analysis of the reaction between molybdenum and nitrogen trifluoride. researchgate.net
In the reaction of molybdenum disilicide (MoSi₂) with excess anhydrous hydrogen fluoride (HF), thermodynamic calculations predict the formation of MoF₃ as a stable product below 80 °C. up.ac.za The predicted reaction is: MoSi₂ (s) + 11HF (g) → MoF₃ (s) + 2SiF₄ (g) + 5.5H₂ (g) up.ac.za However, experimental thermogravimetric studies did not observe this reaction at low temperatures, with fluorination only commencing above 250 °C to yield molybdenum metal and silicon tetrafluoride. up.ac.za
Subsequent Conversion to Higher Molybdenum Fluorides (e.g., MoF₆)
This compound is often an intermediate that can be subsequently converted to higher oxidation state molybdenum fluorides, most notably the volatile molybdenum hexafluoride (MoF₆). researchgate.net This conversion is a critical step in processes like fluoride volatility for separating molybdenum from other materials. researchgate.netrsc.org
Following its formation from the reaction of molybdenum metal and nitrogen trifluoride, MoF₃ can further react with NF₃ to produce MoF₆. researchgate.net
The reaction for this conversion is: 2MoF₃ (s) + 2NF₃ (g) → 2MoF₆ (g) + N₂ (g) researchgate.net
Data sourced from kinetic analysis of the reaction between molybdenum and nitrogen trifluoride. researchgate.net
The formation of MoF₆ from lower fluorides is thermodynamically favorable. sibran.ru Thermodynamic calculations show that in the temperature range of 25–1100 °C, the equilibrium of fluorination reactions is irreversibly shifted toward the formation of molybdenum hexafluoride. sibran.ru this compound itself is reported to disproportionate into molybdenum metal and higher volatile fluorides when heated to 600 °C. acs.org This thermal instability at higher temperatures is another pathway to the formation of more volatile molybdenum fluorides.
Exploration of Novel Synthetic Approaches for Controlled Stoichiometry and Purity
The synthesis of this compound with well-defined stoichiometry and high purity presents significant challenges, prompting the exploration of novel synthetic methodologies. Traditional methods, such as the reaction of molybdenum tribromide with hydrogen fluoride at 600 °C, have been successful but can be difficult to control. lookchem.com Difficulties in dissolving the substance and the volatility of potential oxyfluoride contaminants complicate characterization and purification. acs.org
One area of exploration is the development of synthetic routes that operate under milder conditions or offer better control over reaction intermediates. While not yet applied specifically to MoF₃, developments in continuous flow chemistry offer potential for improved control over reaction parameters such as temperature, pressure, and residence time, which could be adapted to fluorination reactions. nih.gov This approach can enhance safety and yield in complex reactions. nih.gov
The use of different fluorinating agents and precursors is another avenue of research. For instance, the reaction between molybdenum metal and hydrogen fluoride has been used, requiring temperatures of 225 °C for 24 hours to proceed. osti.gov While direct fluorination of molybdenum metal with fluorine gas (F₂) tends to produce the hexafluoride, controlling the reaction conditions might allow for the isolation of intermediate fluorides like MoF₃. lookchem.com
Catalytic approaches, widely used in other areas of chemical synthesis, could also represent a novel strategy. For example, Lewis acids like boron trifluoride etherate are used to facilitate the synthesis of organometallic molybdenum complexes under mild conditions. researchgate.netfrontiersin.org The application of similar catalytic systems to the synthesis of inorganic fluorides could provide pathways that proceed at lower temperatures and with greater selectivity, potentially avoiding the formation of higher fluorides or oxyfluorides. The investigation of solid-state reaction pathways using in-situ monitoring techniques can help identify and optimize conditions to favor the formation of a desired metastable product like MoF₃ and avoid side reactions. d-nb.info
The synthesis of molybdenum (III) complexes with weakly coordinating anions is another area of modern inorganic synthesis that could inspire new routes to MoF₃. researchgate.net These methods allow for the isolation of reactive cationic species, which could potentially be converted to the neutral trifluoride under controlled conditions.
Structural Elucidation and Spectroscopic Characterization of Molybdenum Trifluoride
Crystalline Structures and Polymorphism
Molybdenum trifluoride exhibits polymorphism, with reports identifying both cubic and rhombohedral crystalline phases. osti.gov The conditions under which each polymorph is formed can lead to products with different properties. osti.gov It has been suggested that one of the reported forms, the cubic phase, may in fact be a molybdenum oxyfluoride, highlighting the complexity of its synthesis and characterization. osti.gov
One of the identified crystalline forms of this compound is a cubic phase. osti.gov X-ray analysis has shown that this phase belongs to the Pm3m space group . osti.gov This structure is characterized by a lattice parameter of a = 3.8985 ± 0.005 Å . osti.gov This phase is reported to be non-hygroscopic and does not show evidence of melting or subliming at temperatures up to 800°C in the absence of air. osti.gov
A second crystalline form of this compound possesses a rhombohedral structure. osti.gov This phase is identified by the R3c space group . osti.govacs.org The structure is of the Vanadium Trifluoride (VF₃) type, which is also described as a layered structure. osti.gov This polymorph has a calculated density of 4.50 g/cm³ based on X-ray data. osti.gov Unlike the cubic form, this material is stable up to 500°C under vacuum but disproportionates above 600°C to yield molybdenum metal and higher fluorides. osti.gov
| Property | Cubic Phase | Rhombohedral Phase |
|---|---|---|
| Crystal System | Cubic | Rhombohedral |
| Space Group | Pm3m osti.gov | R3c osti.govacs.org |
| Lattice Parameter (a) | 3.8985 ± 0.005 Å osti.gov | N/A |
| Structural Type | ReO₃-type osti.goviucr.org | VF₃-type osti.gov |
Investigations into the thermal stability of the cubic phase of this compound have indicated that while it is stable below 800°C, it undergoes a structural distortion at temperatures above this point. osti.gov In contrast, the rhombohedral phase is stable to at least 900°C under its own pressure in a nickel container but begins to disproportionate above 600°C when under vacuum. osti.gov
The cubic form of this compound is isostructural with Rhenium Trioxide (ReO₃) and Tantalum Trifluoride (TaF₃). osti.goviucr.orgresearchgate.net These compounds all share the undistorted cubic ReO₃-type structure, which belongs to the Pm3m space group. osti.goviucr.org This structural similarity is a key characteristic for comparing the chemical and physical properties among these transition metal trifluorides.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| This compound (MoF₃) | Cubic | Pm3m | osti.gov |
| Rhenium Trioxide (ReO₃) | Cubic | Pm3m | osti.goviucr.org |
| Tantalum Trifluoride (TaF₃) | Cubic | Pm3m | osti.goviucr.orgresearchgate.net |
Studies on High-Temperature Structural Distortions and Phase Transitions
Advanced Diffraction Techniques for Structural Determination
The elucidation of the crystal structures of this compound has been heavily reliant on diffraction-based analytical methods.
X-ray diffraction (XRD) has been a principal technique for the structural characterization of this compound. osti.gov XRD analysis was used to identify the cubic crystalline phase and to confirm its structure. osti.gov Both X-ray and neutron diffraction were employed to determine the VF₃-type structure of the rhombohedral phase. osti.gov Furthermore, XRD is utilized in synthetic chemistry to analyze reaction products, for instance, in studies involving the reaction of molybdenum disilicide with hydrogen fluoride (B91410) where the formation of solid MoF₃ is expected at low temperatures, or to identify MoF₃ as an intermediate product in the fluorination of molybdenum powder. up.ac.zaresearchgate.net
Neutron Diffraction Studies of Magnetic Ordering and Crystal Lattices
Neutron diffraction has been a critical technique for elucidating the structural and magnetic properties of this compound (MoF₃) at the atomic level. ebsco.com This method is particularly advantageous for determining the positions of light elements like fluorine and for probing magnetic structures due to the neutron's magnetic moment. ebsco.com
Studies utilizing neutron diffraction have revealed that this compound undergoes a transition to an antiferromagnetic state at temperatures below 185 K. aps.orgosti.gov In this state, the magnetic moments of adjacent molybdenum ions align in an antiparallel fashion. The magnetic structure has been correlated with coupling rules that are applicable to iron-group trifluorides. aps.org The observed magnetic moment corresponds to a spin-only value for S=3/2, which provides insight into the electronic configuration of the Mo³⁺ ion in the crystal lattice. aps.org A neutron diffraction powder pattern trace taken at a cryogenic temperature of 4.2 K has been reported in the literature. osti.gov
Regarding the crystal lattice, early X-ray diffraction work proposed that this compound is isostructural with rhenium trioxide, possessing a simple cubic unit cell with the space group Pm3m. iucr.org In this model, the structure consists of regular octahedra of fluorine atoms with a molybdenum atom at the center, where the octahedra are joined by sharing corners. iucr.org However, later investigations using both X-ray and neutron diffraction have indicated a different structure. osti.gov These studies confirmed that MoF₃ has a bimolecular rhombohedral unit cell belonging to the R-3c space group, a structure type shared with vanadium trifluoride. osti.gov
Spectroscopic Probes of this compound
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy has been employed to characterize this compound, particularly through matrix isolation techniques. Recent studies combining matrix isolation IR spectroscopy with Density Functional Theory (DFT) calculations have led to the reassignment of the IR spectral data for trigonal planar MoF₃. rsc.org This approach allows for the study of individual molecules trapped in an inert gas matrix, providing clear spectroscopic signatures.
Mass Spectrometric Studies of Sublimation and Gas Phase Ion Energetics
Mass spectrometry is a key analytical method for studying the gas-phase behavior of this compound, especially its sublimation and the energetics of its ions. nist.gov Investigations have shown that the sublimation of solid MoF₃ is complex, involving disproportionation into molybdenum metal, gaseous molybdenum tetrafluoride (MoF₄), and gaseous molybdenum pentafluoride (MoF₅). rsc.org A mass spectrometric study of the vapor effusing from a molybdenum cell containing MoF₃ confirmed these complex equilibria. nist.gov
The ionization energy (IE), the minimum energy required to remove an electron from the gaseous molecule, has been determined for MoF₃ using electron ionization (EI) mass spectrometry. Different studies have reported slightly varying values, reflecting the experimental challenges. nist.gov
The appearance energy (AE) is the minimum energy required to produce a specific fragment ion from a parent molecule. For this compound, the appearance energy for the formation of the difluoromolybdenum cation (MoF₂⁺) has been measured. nist.gov This value provides information about the bond dissociation energies within the parent molecule.
Theoretical and Computational Investigations of Molybdenum Trifluoride
Electronic Structure Calculations and Bonding Analysis
Theoretical studies, primarily employing density functional theory (DFT) methods, have been instrumental in elucidating the electronic structure and bonding characteristics of molybdenum trifluoride. fluorine1.ruacs.orgaps.orgcambridge.org Calculations performed at the B3LYP/LanL2DZ level of theory indicate that MoF₃ possesses a distorted C₃v symmetry. fluorine1.ru The bonding in MoF₃ involves the interaction between the molybdenum d-orbitals and the fluorine p-orbitals.
Natural Bond Orbital (NBO) analysis reveals that the hybridization in MoF₃ is of the spx type, leading to a non-planar configuration. fluorine1.ru This analysis helps in understanding the nature of the chemical bonds and the distribution of electron density within the molecule. Further insights are provided by second-order perturbation theory analysis of the Fock matrix in the NBO basis, which highlights the hyperconjugative interactions that contribute to the stabilization of the molecule. fluorine1.ru
The calculated bond lengths for MoF₃ vary depending on the specific fluorine atom. For instance, in one optimized structure, the Mo(1)-F(2) bond length is 2.06 Å, while the Mo(1)-F(4) bond length is 2.29 Å. fluorine1.ru These variations in bond lengths are indicative of the distorted geometry of the molecule.
Thermodynamic Modeling of Formation and Reaction Pathways
Thermodynamic modeling plays a crucial role in understanding the formation and reaction pathways of this compound. yeunggroupbham.comosti.govresearchgate.netdtu.dkresearchgate.netjeires.com These models, often coupled with experimental data and ab initio calculations, provide valuable information on the feasibility and spontaneity of various chemical processes involving MoF₃. researchgate.net
Gibbs Free Energy and Enthalpy Considerations in Synthetic Processes
The synthesis of this compound can be analyzed from a thermodynamic perspective by considering the changes in Gibbs free energy (ΔG) and enthalpy (ΔH) of the reactions involved. researchgate.netwikipedia.org A common synthetic route involves the reaction of molybdenum with nitrogen trifluoride (NF₃). researchgate.net Thermodynamic calculations indicate that the fluorination reactions of molybdenum are generally exothermic and spontaneous. osti.gov
2Mo(s) + 2NF₃(g) → 2MoF₃(s) + N₂(g)
2MoF₃(s) + 2NF₃(g) → 2MoF₆(g) + N₂(g)
The temperature dependence of these reactions is significant. For instance, the reaction between Mo powder and NF₃ is observed to occur at temperatures near 500 K or lower. researchgate.net As the temperature increases from 500 K to 700 K, the average reaction rate and the utilization of NF₃ increase. researchgate.net
Computational studies have also provided thermodynamic parameters for MoF₃. Some calculated thermodynamic parameters at the B3LYP/LanL2DZ level are presented in the table below. fluorine1.ru
| Parameter | Value |
| Zero-point Energy Correction | 0.001413 Hartree/Particle |
| Thermal Correction to Energy | 0.003922 Hartree/Particle |
| Thermal Correction to Enthalpy | 0.004867 Hartree/Particle |
| Thermal Correction to Gibbs Free Energy | -0.023251 Hartree/Particle |
| Sum of electronic and zero-point Energies | -168.073811 |
| Sum of electronic and thermal Energies | -168.071302 |
| Sum of electronic and thermal Enthalpies | -168.070357 |
| Sum of electronic and thermal Free Energies | -168.098476 |
Table: Calculated Thermodynamic Parameters for this compound fluorine1.ru
Reaction Mechanism Simulations and Transition State Analysis
The simulation of reaction mechanisms and the analysis of transition states are critical for a detailed understanding of the chemical transformations involving this compound. chemrxiv.orgrsc.orglu.secaltech.edumdpi.com These computational techniques allow for the exploration of potential energy surfaces and the identification of the lowest energy pathways for reactions. rsc.org
Transition state theory (TST) is a powerful tool for studying the kinetics of chemical reactions from a theoretical standpoint. acs.org By calculating the properties of the transition state, such as its geometry and vibrational frequencies, it is possible to determine the rate constants and activation energies of elementary reaction steps. While specific transition state analyses for reactions forming MoF₃ are not extensively detailed in the provided context, the general applicability of these methods to similar fluorination reactions is well-established. acs.org
Lattice Energy Calculations and Stability Predictions
Lattice energy is a fundamental property of ionic solids that provides insight into their stability. omnicalculator.comacs.orgpearson.comsparkl.meaip.org It is the energy required to separate one mole of a solid ionic compound into its gaseous ions. The calculation of lattice energy can be approached through various methods, including the Born-Haber cycle and theoretical calculations based on electrostatic interactions. omnicalculator.comsparkl.me
The Kapustinskii equation provides a method to estimate the lattice energy based on the charges and radii of the ions. omnicalculator.com The stability of the this compound crystal lattice is influenced by factors such as the number of ions in the empirical formula, the charge on the molybdenum and fluoride (B91410) ions, their ionic radii, and the crystal structure. omnicalculator.com While specific lattice energy calculations for MoF₃ are not detailed in the provided search results, the theoretical frameworks for such calculations are well-established. omnicalculator.comacs.org
Computational methods, such as those based on density functional theory (DFT), can also be employed to predict the stability of different polymorphs of a compound by comparing their total energies. acs.orgnih.gov For this compound, understanding its lattice energy and relative stability compared to other molybdenum fluorides is crucial for predicting its behavior in the solid state.
Reactivity and Chemical Transformations of Molybdenum Trifluoride
Reduction Reactions of Molybdenum Trifluoride
This compound can be reduced to elemental molybdenum through various pathways, with hydrogen reduction being a key method.
The reduction of this compound by hydrogen is a critical step in certain metallurgical processes. The heterogeneous reduction of molybdenum hexafluoride with hydrogen proceeds in two main stages. The first stage involves the formation of this compound. The second stage is the reduction of this compound to a lower fluoride (B91410), which then disproportionates to yield metallic molybdenum.
Besides direct hydrogen reduction, other reductive pathways for this compound exist. In the context of the heterogeneous reduction of molybdenum hexafluoride, this compound acts as an intermediate. This intermediate is then further reduced to a lower-valent molybdenum fluoride, which subsequently disproportionates to form elemental molybdenum.
The characterization of the final product, elemental molybdenum, is crucial for its various industrial applications. The purity and morphology of the molybdenum powder are dependent on the reduction process parameters. nih.gov
Hydrogen Reduction to Elemental Molybdenum
Fluorination and Interconversion Reactions with Other Fluorinating Agents and Molybdenum Fluorides
This compound can undergo fluorination to form higher molybdenum fluorides and is involved in interconversion reactions with other molybdenum fluoride species. Lower molybdenum fluorides like MoF₃, MoF₄, and MoF₅ are typically formed through the reduction of higher oxidation state metal fluorides. up.ac.za
In the reaction of molybdenum powder with nitrogen trifluoride (NF₃), this compound is formed as an intermediate product before being converted to molybdenum hexafluoride (MoF₆). researchgate.net The reactions are as follows: 2Mo (s) + 2NF₃ (g) → 2MoF₃ (s) + N₂ (g) researchgate.net 2MoF₃ (s) + 2NF₃ (g) → 2MoF₆ (g) + N₂ (g) researchgate.net
Molybdenum pentafluoride (MoF₅) can be produced by the reaction of molybdenum with molybdenum hexafluoride. wikipedia.org It can also be formed by the reduction of MoF₆ with agents like phosphorus trifluoride. wikipedia.orgacs.org At elevated temperatures, around 165 °C, MoF₅ disproportionates into molybdenum tetrafluoride (MoF₄) and MoF₆. wikipedia.org
The following table summarizes some of the key interconversion reactions involving molybdenum fluorides.
| Reactants | Products | Conditions |
| Mo + 5MoF₆ | 6MoF₅ | - |
| 2MoF₅ | MoF₄ + MoF₆ | ~165 °C |
| 2Mo (s) + 2NF₃ (g) | 2MoF₃ (s) + N₂ (g) | ~500 K |
| 2MoF₃ (s) + 2NF₃ (g) | 2MoF₆ (g) + N₂ (g) | 500-700 K |
Behavior in High-Temperature and Corrosive Environments
This compound's behavior in high-temperature and corrosive environments is particularly relevant to its potential applications in advanced nuclear reactor systems.
In molten salt reactors (MSRs), which use molten fluoride salts as a coolant and fuel solvent, the chemical behavior of fission products like molybdenum is of great importance. this compound has been studied in the context of these systems. osti.gov
Experiments have shown that MoF₃ can decompose in the temperature range of 500 to 700 °C to form molybdenum metal and volatile molybdenum fluorides, predominantly MoF₅, with smaller amounts of MoF₆ and MoF₄. osti.gov When molybdenum hexafluoride (MoF₆) was introduced into a molten salt fuel mixture containing uranium trifluoride (UF₃), the UF₃ was rapidly oxidized to uranium tetrafluoride (UF₄), and the MoF₆ was reduced to MoF₃ and further to molybdenum metal. osti.gov This indicates a complex series of redox reactions involving molybdenum fluorides within the molten salt environment.
The corrosion of structural materials is a significant challenge in MSRs. mdpi.comresearchgate.net The presence of molybdenum and its fluorides can influence these corrosion processes. For instance, in some alloys, molybdenum can be preferentially released into the molten salt. researchgate.net
Kinetic Studies of this compound Reactions
The following table presents kinetic data for the reaction of molybdenum powder with nitrogen trifluoride. researchgate.net
| Temperature (K) | Average Reaction Rate (mol/h) | NF₃ Utilization (%) | Reaction Rate Constant (min⁻¹) |
| 500 | 1.04 x 10⁻² | 21.2 | 1.77 x 10⁻² |
| 700 | 2.40 x 10⁻² | 49.0 | 3.48 x 10⁻² |
The activation energy for the fluorination of molybdenum powder by NF₃ was determined to be 10.13 kJ/mol. researchgate.net
Temperature Dependence of Reaction Rates and Mechanisms
2Mo(s) + 2NF₃(g) → 2MoF₃(s) + N₂(g)
2MoF₃(s) + 2NF₃(g) → 2MoF₆(g) + N₂(g)
The stability of MoF₃ itself is also a function of temperature. Under vacuum conditions, MoF₃ is stable up to 500°C. osti.gov However, at temperatures above 600°C, it undergoes disproportionation to form molybdenum metal and higher molybdenum fluorides. osti.gov In the context of a molten salt reactor environment using a 2LiF∙BeF₂ salt, MoF₃ is stable below 500°C. osti.gov In the temperature range of 500°C to 700°C, it disproportionates into molybdenum metal and molybdenum hexafluoride within a few hours. osti.gov This indicates that at elevated temperatures, the dominant reaction mechanism shifts from fluorination by an external agent to an intrinsic decomposition and rearrangement of the compound itself.
The following table, derived from studies on the fluorination of molybdenum powder, illustrates the effect of temperature on the reaction rate constant. researchgate.netcas.cn
| Temperature (K) | Reaction Rate Constant (min⁻¹) |
|---|---|
| 500 | 1.77 x 10⁻² |
| 700 | 3.48 x 10⁻² |
Determination of Activation Energies
By analyzing the increase in the reaction rate constant with temperature, researchers calculated the activation energy for the conversion of molybdenum powder to molybdenum hexafluoride using nitrogen trifluoride. researchgate.netcas.cn The determined activation energy for this multi-step reaction, which includes the formation and subsequent reaction of MoF₃, is 10.13 kJ/mol. researchgate.netcas.cnresearchgate.net This relatively low activation energy suggests that the reaction proceeds quite readily once the initial temperature threshold is met.
| Reaction | Activation Energy (kJ/mol) |
|---|---|
| Mo → MoF₆ (via MoF₃ intermediate with NF₃) | 10.13 |
The determination of activation energy is crucial for understanding and controlling the reaction. A lower activation energy barrier means that a larger fraction of reactant molecules will have sufficient energy to react upon collision, leading to a faster reaction rate at a given temperature. libretexts.org
Application of Kinetic Models (e.g., Unreacted Shrinking Core Model)
To analyze the kinetics of gas-solid reactions, such as the fluorination of solid molybdenum powder where MoF₃ is an intermediate, specific kinetic models are employed. One of the most relevant and widely used models in this context is the Unreacted Shrinking Core Model (SCM). researchgate.netcas.cnup.ac.za This model is particularly suited for situations where a solid particle reacts with a fluid (gas or liquid) to form a product. up.ac.za
Diffusion of the gaseous reactant through the gas film surrounding the particle.
Diffusion of the gaseous reactant through the product layer to the surface of the unreacted core.
The chemical reaction itself at the surface of the unreacted core.
In the kinetic analysis of the fluorination of molybdenum powder to MoF₆ via the MoF₃ intermediate, the Unreacted Shrinking Core Model was successfully applied. researchgate.netcas.cnresearchgate.net The calculation of the reaction rate constants and the activation energy was based on a mathematical model incorporating the principles of the unreacted shrinking core. researchgate.netcas.cnresearchgate.net The fit of the experimental data to this model indicates that it accurately describes the physical and chemical processes occurring during the fluorination of the solid molybdenum particles. researchgate.netcas.cn
Advanced Applications and Functional Materials Development Involving Molybdenum Trifluoride
Role as a Fluoride (B91410) Source in Specialized Chemical Synthesis
Molybdenum trifluoride is recognized as a water-insoluble source of molybdenum for syntheses that are sensitive to oxygen. americanelements.com Metal fluorides, including MoF₃, are utilized as reagents in specialized chemical synthesis, particularly in fluorination reactions. abcr.com The introduction of fluorine atoms into molecules is a critical step in producing many advanced materials and pharmaceuticals, a process often referred to as "late-stage-fluorination". abcr.com Depending on the substrate, metal fluorides like MoF₃ serve as key fluorinating agents. abcr.com Its utility is especially pronounced in synthetic organic chemistry where controlled fluorination is required. americanelements.com
Exploration as a Precursor in Advanced Materials Deposition (e.g., thin films)
The deposition of thin films is a cornerstone of modern technology, particularly in the semiconductor and optics industries. inhancetechnologies.comgoogle.com Molybdenum-based thin films, in particular, have applications in catalysis, gas sensors, and electronics. aip.org
Investigation of Chemical Vapor Deposition (CVD) Potential
Chemical Vapor Deposition (CVD) is a process used to create high-quality thin films on a substrate by exposing it to volatile precursors which decompose on the surface. google.com While molybdenum hexafluoride (MoF₆) is a more commonly cited precursor for the CVD of molybdenum-containing films, the potential for other molybdenum fluorides is an area of interest. inhancetechnologies.com For instance, the heterogeneous reduction of MoF₆ with hydrogen to produce molybdenum metal proceeds through a two-stage process where MoF₃ is formed as an intermediate. This indicates the chemical viability of MoF₃ within a CVD-like environment. Research into new molybdenum precursors for CVD is ongoing, aiming to find compounds with adequate thermal stability and volatility for depositing materials like molybdenum disulfide (MoS₂) and molybdenum carbonitride (MoCxNy). rsc.orgnih.gov
Exploration of Atomic Layer Deposition (ALD) Potential
Atomic Layer Deposition (ALD) is a sophisticated technique that allows for the growth of conformal thin films with atomic-level precision, which is crucial for manufacturing next-generation nano-scale devices. google.comgoogle.com The process involves sequential, self-limiting reactions between precursors and the substrate. google.com The search for suitable molybdenum precursors for ALD is an active area of research, as many existing compounds face challenges with thermal stability or lead to the formation of undesirable film compositions like molybdenum trioxide (MoO₃) instead of the targeted molybdenum dioxide (MoO₂). google.com While specific research on MoF₃ as an ALD precursor is not widely published, the development of new Mo(III) and Mo(IV) precursors is a key focus. nih.govgoogle.com For example, a Mo(III) guanidinate complex has been synthesized and shown to have potential as a volatile precursor for both ALD and CVD processes. nih.gov The successful development of such precursors is critical for advancing the fabrication of complex microelectronics. aip.org
Investigation of Catalytic Properties and Molybdenum(III) Centers
Molybdenum compounds are versatile catalysts used in a wide range of industrial processes, from petroleum refining to polymer synthesis. imoa.infopageplace.de The catalytic activity often stems from molybdenum's ability to exist in various oxidation states. pageplace.de
Analogous Catalytic Activities with Other Molybdenum(III) Complexes
The molybdenum(III) center in MoF₃ is of significant interest for its potential catalytic activity. Research into other Mo(III) complexes has shown them to be highly active catalysts for reactions like isobutylene (B52900) polymerization. researchgate.netresearchgate.net For example, acetonitrile-ligated molybdenum(III) complexes have demonstrated high monomer conversions in short reaction times. researchgate.net Similarly, molybdenum triamidoamine complexes have been evaluated for the catalytic reduction of dinitrogen. nih.gov These studies on various Mo(III) complexes provide a basis for investigating the analogous potential of the Mo(III) centers within the solid-state structure of this compound.
Potential in Heterogeneous Catalysis
Heterogeneous catalysts, which are in a different phase from the reactants, are vital to industry because they are easily separated from the reaction mixture. imoa.info Molybdenum-based materials are prominent heterogeneous catalysts, particularly the sulfide (B99878) and oxide forms. imoa.infonih.gov For instance, sulfided cobalt-molybdenum or nickel-molybdenum (B8610338) on alumina (B75360) are essential for hydrodesulfurization in oil refining. imoa.info Bismuth-molybdenum oxides are used for the selective oxidation of propene. imoa.info Recent research has also focused on the catalytic activity of defect-engineered basal planes of molybdenum sulfide, where coordinatively unsaturated molybdenum species act as Lewis acid sites, crucial for catalytic tandem reactions. Given that MoF₃ is a solid, it holds potential as a heterogeneous catalyst or as a precursor to catalytically active phases. Investigations into supported molybdenum oxide catalysts have shown that the oxidation state of molybdenum (including Mo³⁺, Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺) on the catalyst surface is critical to its reactivity and selectivity in processes like hydrodeoxygenation. acs.org
Future Research Directions and Emerging Paradigms for Molybdenum Trifluoride
Development of Tailored Synthetic Methods for Nanostructured MoF₃
The synthesis of molybdenum trifluoride has traditionally focused on bulk powder production. Established methods include the reduction of molybdenum hexafluoride (MoF₆) or molybdenum pentachloride (MoF₅) with molybdenum metal at elevated temperatures (400–850 °C), or the use of reducing agents like hydrogen (H₂) or antimony trifluoride (SbF₃). dokumen.pub Another route involves the halogen exchange reaction between molybdenum tribromide (MoBr₃) and hydrogen fluoride (B91410) (HF) at 600 °C. dokumen.pubosti.gov These methods typically yield microcrystalline powders. osti.gov
The advancement into nanotechnology necessitates the development of tailored synthetic routes for producing nanostructured MoF₃, such as nanoparticles, thin films, and nanowires. These nanostructures are expected to exhibit enhanced or novel properties compared to their bulk counterparts due to increased surface-area-to-volume ratios and quantum confinement effects. nanorh.com Future research is geared towards adapting established nanomaterial synthesis techniques for MoF₃.
Potential Synthetic Methods for Nanostructured MoF₃:
| Synthesis Method | Description | Potential for MoF₃ | Key Precursors |
| Solvothermal/Hydrothermal Synthesis | Involves a chemical reaction in a sealed vessel (autoclave) using a solvent above its boiling point. tandfonline.comresearchgate.net This method allows for control over crystal size and morphology by adjusting parameters like temperature, pressure, and reaction time. researchgate.netroyalsocietypublishing.org | Production of crystalline MoF₃ nanoparticles with controlled size distribution. researchgate.net This technique is widely used for synthesizing other nanomaterials like molybdenum disulfide (MoS₂) and various metal-organic frameworks (MOFs). rsc.orggoogle.comrsc.orgscispace.com | Molybdenum salts (e.g., MoCl₃, Mo(CO)₆), Fluoride source (e.g., HF, NH₄F), Solvent (e.g., water, ethanol, DMF). |
| Chemical Vapor Deposition (CVD) | A process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce a high-quality thin film. acs.orgresearchgate.net | Growth of uniform, crystalline MoF₃ thin films for electronic and optical applications. nih.gov CVD has been successfully used for other conductive MOF and molybdenum sulfide (B99878) films. acs.orgarxiv.orgacs.org | Volatile precursors like molybdenum hexafluoride (MoF₆) and a reducing agent (e.g., H₂). science.gov |
| Atomic Layer Deposition (ALD) | A subclass of CVD that uses sequential, self-limiting surface reactions to deposit material in an atom-by-atom layer, allowing for exceptional conformity and thickness control. atomiclayerdeposition.com | Deposition of ultra-thin, pinhole-free MoF₃ films. ALD is ideal for creating precise nanostructures and coatings. MoF₆ has been used as a precursor in ALD processes for molybdenum metal and molybdenum disulfide. boisestate.eduresearchgate.netacs.orggoogle.com | Molybdenum hexafluoride (MoF₆) and a co-reactant/reducing agent (e.g., Si₂H₆). researchgate.netacs.org |
The development of these methods will be crucial for producing high-quality, nanostructured MoF₃, enabling the exploration of its size- and shape-dependent properties and facilitating its integration into functional devices.
In-Depth Understanding of Structure-Reactivity-Property Relationships
A thorough understanding of the relationship between the atomic structure, chemical reactivity, and physical properties of MoF₃ is fundamental to unlocking its technological potential.
Structural and Physical Properties: this compound is a crystalline solid with reported colors ranging from yellow-brown to dark pink. dokumen.pubosti.govwebelements.com It crystallizes in a rhombohedral system with the R-3c space group, analogous to the Vanadium Trifluoride (VF₃) structure type. dokumen.pubosti.govarxiv.orgugr.es This structure is stable to at least 900 °C under its own pressure. osti.gov Neutron diffraction studies have revealed that MoF₃ is antiferromagnetic at temperatures below 185 K. osti.gov
Key Properties of this compound:
| Property | Value/Description |
| Chemical Formula | MoF₃ webelements.com |
| Oxidation State of Mo | +3 webelements.com |
| Appearance | Yellow-brown, nonvolatile solid dokumen.pub |
| Crystal System | Rhombohedral osti.gov |
| Space Group | R-3c osti.gov |
| Magnetic Property | Antiferromagnetic below 185 K osti.gov |
| Density (X-ray) | 4.50 g/cm³ osti.gov |
| Density (Measured) | 4.64 g/cm³ osti.govwebelements.com |
Reactivity and Stability: MoF₃ exhibits distinct reactivity patterns. It is stable up to 500 °C under vacuum but begins to disproportionate above 600 °C into molybdenum metal and higher molybdenum fluorides. osti.gov It has also been shown to react completely with uranium tetrafluoride (UF₄) in molten salt mixtures at 800 °C to produce uranium trifluoride (UF₃) and molybdenum metal. moltensalt.org The reactivity of molybdenum compounds is often linked to their electronic structure; for instance, in certain molybdenum-based catalysts, increasing the number of fluorine atoms can enhance electrophilicity and catalytic activity up to a certain point. bohrium.comnih.gov Understanding how the Mo³⁺ centers and fluoride ligands in the MoF₃ lattice interact with other molecules is key to predicting its catalytic potential and stability in various chemical environments.
Future research will focus on detailed computational and experimental studies to map the electronic band structure, surface states, and defect chemistry of MoF₃. This knowledge is critical for explaining its observed properties and predicting its behavior in new applications, from catalysis to electronics.
Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes
To fully understand and engineer MoF₃ for specific applications, it is crucial to observe its behavior under realistic conditions. Advanced characterization techniques that allow for real-time monitoring of synthesis and operational processes are indispensable.
In-situ techniques are vital for unraveling the formation mechanisms of nanostructured MoF₃. For example, in-situ X-ray diffraction (XRD) during solvothermal synthesis or CVD could track the crystallization process, revealing the formation of intermediate phases and providing insights into controlling the final crystal structure and morphology. acs.org Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy could monitor the chemical transformations of precursors during ALD, confirming the self-limiting nature of the surface reactions. acs.org
Operando spectroscopy , which involves characterization while the material is actively functioning (e.g., during a catalytic reaction), is critical for establishing structure-activity relationships. bohrium.com If MoF₃ is explored as a catalyst, operando techniques such as X-ray absorption spectroscopy (XAS) and Raman spectroscopy could provide information on the oxidation state and coordination environment of the molybdenum active sites under reaction conditions. osti.gov This would help to identify the true catalytic species and understand the reaction mechanism at a molecular level, guiding the design of more efficient catalysts. bohrium.comosti.gov These advanced characterization methods will provide unprecedented insight into the dynamic behavior of MoF₃, accelerating its development from a laboratory curiosity to a functional material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
